N-Acetyl-dl-alanine methylamide
Overview
Description
N-Acetyl-dl-alanine methylamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.1717 g/mol . It is a derivative of alanine, an amino acid, and is characterized by the presence of an acetyl group and a methylamide group. This compound is often used in scientific research as a model for studying peptide structures and interactions due to its simple yet representative structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of dl-alanine with acetic anhydride to form N-acetyl-dl-alanine, which is then reacted with methylamine to yield N-Acetyl-dl-alanine methylamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-dl-alanine methylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The acetyl and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amides or amines .
Scientific Research Applications
N-Acetyl-dl-alanine methylamide is widely used in scientific research due to its structural properties. Some of its applications include:
Chemistry: It serves as a model compound for studying peptide bond formation and stability.
Biology: It is used in studies of protein folding and interactions.
Medicine: Research involving this compound helps in understanding the behavior of peptide-based drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Acetyl-dl-alanine methylamide involves its interaction with various molecular targets and pathways. It can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their structure and function. These interactions are crucial for its role in studies of peptide solvation and secondary structure .
Comparison with Similar Compounds
N-Acetyl-dl-alanine methylamide can be compared with other similar compounds such as:
N-Acetyl-L-alanine methylamide: This compound is similar but has a specific stereochemistry (L-form).
N-Acetyl-N-methyl-α,β-dehydroalanine N′-methylamide: This compound has a dehydroalanine structure, making it distinct in terms of reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its racemic mixture and specific functional groups, which make it valuable for various research applications.
Properties
IUPAC Name |
2-acetamido-N-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVPWSUVMHJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945395 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34276-27-2, 19701-83-8, 22715-68-0 | |
Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionamide, L- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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